CAS number 1698139-18-2 properties
CAS number 1698139-18-2 properties
2-(Trifluoroacetyl)cycloheptane-1,3-dione: A Fluorinated Scaffold for Heterocyclic Synthesis[1]
Part 1: Executive Summary
CAS 1698139-18-2 , chemically identified as 2-(trifluoroacetyl)cycloheptane-1,3-dione , is a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic systems.[1] In the context of modern drug discovery, this compound serves as a critical intermediate for introducing trifluoromethyl (
The incorporation of fluorine, particularly
Part 2: Chemical & Physical Identity
The following table consolidates the core identity parameters for CAS 1698139-18-2.[1][2][3] Researchers should verify these metrics against Certificates of Analysis (CoA) from specific batches due to potential tautomeric variations.
| Parameter | Technical Specification |
| Chemical Name | 2-(Trifluoroacetyl)cycloheptane-1,3-dione |
| CAS Number | 1698139-18-2 |
| Molecular Formula | |
| Molecular Weight | 222.16 g/mol |
| Structural Class | |
| Physical State | Pale yellow solid or viscous oil (Tautomer-dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1][3][4] |
| Purity Standard | Typically |
| Key Functional Groups | Trifluoroacetyl ( |
Part 3: Mechanistic Profile & Reactivity
3.1 Tautomeric Equilibrium
Like its five- and six-membered ring analogs, 2-(trifluoroacetyl)cycloheptane-1,3-dione exists in a dynamic equilibrium between its triketo form and its enol forms.[1] The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the enol form via intramolecular hydrogen bonding, making the exocyclic carbonyl highly electrophilic.[1]
3.2 Condensation Pathway (The "Pyrazolic" Route)
The primary utility of this scaffold lies in its condensation with dinucleophiles, such as hydrazines or amidines.[1] The reaction proceeds via a cascade mechanism:[1]
-
Nucleophilic Attack: The primary amine of the hydrazine attacks the exocyclic trifluoroacetyl carbonyl (most electrophilic site).[1]
-
Cyclization: The secondary nitrogen attacks one of the ring carbonyls.[1]
-
Dehydration: Elimination of water aromatizes the newly formed pyrazole ring, resulting in a 3-(trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[
]pyrazole .[1]
3.3 Visualization: Reaction Pathway
The following diagram illustrates the condensation mechanism with hydrazine to form a fused pyrazole system.
Caption: Mechanistic pathway for the conversion of 2-(trifluoroacetyl)cycloheptane-1,3-dione into a fused pyrazole scaffold via condensation with hydrazine.
Part 4: Experimental Application
Protocol: Synthesis of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[
]pyrazole
Objective: To synthesize a fused pyrazole ring system using CAS 1698139-18-2 as the electrophilic partner.[1][2][5][6][7]
Reagents:
-
Hydrazine Hydrate (1.2 equiv) or Substituted Hydrazine (e.g., Methylhydrazine)[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]
-
Catalyst: Acetic Acid (cat., optional)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-(trifluoroacetyl)cycloheptane-1,3-dione in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add 1.2 mmol of hydrazine hydrate.[1] Note: The reaction is exothermic.[1]
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (eluent: Hexane/EtOAc) or LC-MS.
-
Workup:
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the target fused heterocycle.
Expected Outcome:
Formation of a solid or oil product with a distinct
Part 5: Handling & Stability
Storage Conditions:
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis or polymerization.[1]
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon).[1]
-
Container: Tightly sealed glass vial; avoid metal containers if acidity is suspected.
Safety Profile:
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of vapors.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]
Part 6: References
-
Bidepharm. (n.d.).[1] 2-(Trifluoroacetyl)cycloheptane-1,3-dione Product Page. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.).[1] 2-(trifluoroacetyl)cycloheptane-1,3-dione Product Data. Retrieved from
-
PubChem. (n.d.).[1][3] 1,1,1-Trifluoro-2,4-pentanedione (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [1]
-
Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Retrieved from
Sources
- 1. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No. 37287-16-4 | Chemsrc [chemsrc.com]
- 3. N',N'-diethyl-N-quinolin-8-ylpropane-1,3-diamine;ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid | C24H37N3O8 | CID 54599858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Cycloheptanedione 97 1194-18-9 [sigmaaldrich.com]
- 5. CN103483218A - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. CAS:400-60-2, 1,1,1-三氟辛烷-2-酮-毕得医药 [bidepharm.com]
